N-methyl-4-((2-methyl-7-(trifluoromethyl)quinolin-4-yl)amino)benzenesulfonamide
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Overview
Description
N-methyl-4-((2-methyl-7-(trifluoromethyl)quinolin-4-yl)amino)benzenesulfonamide is a complex organic compound that features a quinoline core with a trifluoromethyl group, an amino group, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-4-((2-methyl-7-(trifluoromethyl)quinolin-4-yl)amino)benzenesulfonamide typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the cyclization of anthranilic acid derivatives under acidic conditions to form the quinoline ring . The final step involves the sulfonation of the quinoline derivative with benzenesulfonyl chloride in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-methyl-4-((2-methyl-7-(trifluoromethyl)quinolin-4-yl)amino)benzenesulfonamide undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinoline ring, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Trifluoromethylating agents, benzenesulfonyl chloride, pyridine.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and various substituted quinoline compounds .
Scientific Research Applications
N-methyl-4-((2-methyl-7-(trifluoromethyl)quinolin-4-yl)amino)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and fluorescent dyes.
Mechanism of Action
The mechanism of action of N-methyl-4-((2-methyl-7-(trifluoromethyl)quinolin-4-yl)amino)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets . The quinoline core can bind to active sites of enzymes, inhibiting their activity and affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Compounds like chloroquine and quinine share the quinoline core but differ in their functional groups and biological activities.
Fluoroquinolones: These compounds, such as ciprofloxacin, contain a fluorine atom and exhibit broad-spectrum antibacterial activity.
Uniqueness
N-methyl-4-((2-methyl-7-(trifluoromethyl)quinolin-4-yl)amino)benzenesulfonamide is unique due to the presence of both the trifluoromethyl group and the benzenesulfonamide moiety, which confer distinct chemical and biological properties. The trifluoromethyl group enhances its lipophilicity and metabolic stability, while the benzenesulfonamide moiety provides additional sites for chemical modification and interaction with biological targets .
Properties
Molecular Formula |
C18H16F3N3O2S |
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Molecular Weight |
395.4 g/mol |
IUPAC Name |
N-methyl-4-[[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino]benzenesulfonamide |
InChI |
InChI=1S/C18H16F3N3O2S/c1-11-9-16(15-8-3-12(18(19,20)21)10-17(15)23-11)24-13-4-6-14(7-5-13)27(25,26)22-2/h3-10,22H,1-2H3,(H,23,24) |
InChI Key |
CPOWTETUASAIOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=CC(=CC2=N1)C(F)(F)F)NC3=CC=C(C=C3)S(=O)(=O)NC |
Origin of Product |
United States |
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